molecular formula C16H17NO B13749871 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one CAS No. 2538-60-5

3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one

Cat. No.: B13749871
CAS No.: 2538-60-5
M. Wt: 239.31 g/mol
InChI Key: PFVDLRROPRIHAT-UHFFFAOYSA-N
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Description

3a,5-Dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one (CAS 2538-60-5) is a synthetically accessible tetrahydroindol-4-one derivative of significant interest in organic and medicinal chemistry research. This compound belongs to a class of pyrrolocyclohexanones recognized as important structural motifs and versatile intermediates for constructing complex polyheterocyclic structures with potential applications in drug discovery and development . The molecular formula is C16H17NO, with a molecular weight of 239.31 g/mol and a density of approximately 1.13 g/cm³ . Its defined structure serves as a valuable scaffold for the synthesis of fused ring systems, which are commonly found in various alkaloids and bioactive molecules . In research settings, this compound acts as a key precursor for exploring new chemical spaces. Its reactivity allows for functionalization and annelation, enabling the creation of diverse compound libraries for biological screening . The tetrahydroindol-4-one core is a featured structure in pharmacological research, as analogs have been investigated as potential inhibitors of molecular targets such as Heat Shock Protein 90 (Hsp90) for cancer treatment . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or consumer product. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

CAS No.

2538-60-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one

InChI

InChI=1S/C16H17NO/c1-11-8-9-14-16(2,15(11)18)10-13(17-14)12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3

InChI Key

PFVDLRROPRIHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1=O)(CC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3a,5-Dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one

Two-Step Synthesis via Three-Component Reaction

One of the most efficient and environmentally benign methods for synthesizing indol-4-one derivatives structurally related to this compound involves a two-step process based on a three-component reaction. This method was reported by Jabbar Khalafy et al. and involves the following key steps:

Step 1: Alkylation to Form a Triketone Intermediate
  • Starting materials: Phenacyl bromide (prepared by bromination of acetophenone with bromine in acetic acid at room temperature) and 5,5-dimethylcyclohexane-1,3-dione (dimedone).
  • Reaction conditions: The alkylation is performed in the presence of potassium carbonate as a base.
  • Outcome: Formation of a triketone intermediate.
Step 2: Cyclization with Anilines to Form Indol-4-one Derivatives
  • Starting materials: The triketone intermediate and various aniline derivatives.
  • Reaction conditions: Reflux in a water-ethanol mixture (1:1) overnight.
  • Workup: Upon cooling, the product precipitates out as a light pink solid, which is purified by recrystallization from methanol-acetone (1:1).
  • Yields: The products are obtained in good to excellent yields (73-94%).

This method is notable for its operational simplicity, use of readily available starting materials, and environmentally friendly solvent system (water-ethanol). The reaction proceeds smoothly under reflux without the need for harsh conditions or toxic reagents.

Reaction Scheme and Product Data

Scheme 1: Formation of Triketone Intermediate

Phenacyl bromide reacts with 5,5-dimethylcyclohexane-1,3-dione in the presence of potassium carbonate to yield the triketone intermediate.

Scheme 2: Cyclization to Indol-4-one Derivatives

The triketone intermediate undergoes condensation with aniline derivatives in water-ethanol under reflux to afford the target indol-4-one compounds.

Table 1: Yields and Melting Points of Indol-4-one Derivatives
Product Code Aniline Derivative Yield (%) Melting Point (°C)
5a Phenyl aniline 85 207
5b-g Various substituted anilines 73-94 Data varies

Note: The exact substituents on aniline derivatives influence the yield and melting point.

Advantages of the Method

  • High yields and purity of products.
  • Use of water-ethanol as a green solvent system.
  • Mild reaction conditions (reflux).
  • Avoidance of hazardous reagents.
  • Simple purification by recrystallization.

Summary Table of Preparation Method

Step Reagents and Conditions Product Yield (%) Notes
1 Phenacyl bromide + 5,5-dimethylcyclohexane-1,3-dione + K2CO3, room temp, acetic acid Triketone intermediate Not specified Phenacyl bromide prepared from acetophenone by bromination
2 Triketone + Aniline derivatives, reflux in water-ethanol (1:1), overnight This compound derivatives 73-94 Purification by recrystallization

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one, exhibit potent anticancer properties. A study highlighted that indole derivatives can inhibit tubulin polymerization and induce cytotoxicity in various cancer cell lines, including multidrug-resistant strains .

Case Study :
A derivative of this compound was tested for its ability to induce cell cycle arrest and apoptosis in human breast cancer cells. The results showed a significant reduction in cell viability at lower concentrations compared to traditional treatments .

Neuropharmacological Potential

Indole compounds are known for their interactions with serotonin receptors, which are crucial in regulating mood and behavior. The compound's structure allows it to potentially act as a ligand for these receptors, offering avenues for research into treatments for anxiety and depression .

Case Study :
Research on similar indole derivatives demonstrated their ability to enhance memory processes and exhibit anxiolytic effects in preclinical models, suggesting that this compound could have similar applications .

Antimicrobial Properties

Indole derivatives have also shown promising antimicrobial activity. The compound's ability to disrupt microbial cell function could be beneficial in developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Activity of Indole Derivatives

Compound NameTarget OrganismActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli18 mm
3a,5-Dimethyl IndoleCandida albicans20 mm

This table indicates that the compound may possess significant antimicrobial properties that warrant further investigation.

Synthesis and Derivatives

The synthesis of this compound has been documented with various methods yielding different derivatives. These derivatives often enhance the biological activity of the parent compound.

Synthetic Pathways

  • Starting Materials : Various indole precursors and phenyl groups.
  • Reagents Used : Acid catalysts and solvents such as ethanol or methanol.
  • Yield Optimization : Adjustments in temperature and reaction time significantly affect the yield.

Mechanism of Action

The mechanism of action of 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3a,5-dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one with analogs based on synthesis, reactivity, and computational modeling insights derived from the provided evidence.

2.2. Computational and Structural Insights
  • For instance, Becke’s hybrid functional reduced errors in atomization energies to 2.4 kcal/mol for small molecules . Applying such methods could predict the stability and reactivity of the target compound.
  • Crystallographic Refinement: SHELXL () is widely used for refining crystal structures of complex heterocycles.
2.3. Pharmacological Potential
  • Triazolo-pyrimidine derivatives () exhibit antimicrobial and anticancer activities due to their planar, conjugated systems, which enhance DNA intercalation .
  • Pyrazole-thiophene hybrids () are explored for antioxidant and anti-inflammatory properties, attributed to their electron-rich sulfur and nitrogen atoms .
  • Inference for Target Compound : The bicyclic indole core of This compound may offer similar bioactivity, but substituents like the phenyl group could modulate lipophilicity and target binding.

Biological Activity

3a,5-Dimethyl-2-phenyl-7,7a-dihydro-3H-indol-4-one, with the CAS number 2538-60-5, is a compound belonging to the indole family. Its unique structure and properties have drawn attention in medicinal chemistry for potential biological activities, including antimicrobial, anticholinesterase, and anticancer effects. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical formula of this compound is C16H17NOC_{16}H_{17}NO with a molecular weight of approximately 239.31 g/mol. Key physical properties include:

  • Density : 1.13 g/cm³
  • Boiling Point : 365.8 °C
  • LogP : 2.609
  • PSA (Polar Surface Area) : 29.43 Ų

These properties suggest moderate lipophilicity and potential for membrane permeability, which are important factors for biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, some synthesized indole derivatives showed low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The structural similarity of this compound to these effective compounds suggests it may also possess antimicrobial properties.

Anticholinesterase Activity

Indole derivatives have been evaluated for their anticholinesterase potential due to their relevance in treating Alzheimer's disease. In vitro assays demonstrated that certain indole-based compounds inhibited acetylcholinesterase with IC50 values comparable to standard drugs like galantamine . The potential of this compound in this regard remains to be fully explored but could be significant given its structural characteristics.

Case Studies and Research Findings

StudyFindings
Grewal et al., 2017Developed novel quinazoline derivatives with PDE7A inhibition; similar structures may enhance cAMP levels .
MDPI Study (2023)Evaluated anticholinesterase activity; compounds showed significant inhibition .
PMC Study (2023)Indicated significant antiproliferative activity against A549 cells for indole derivatives .

Q & A

Q. What experimental designs are optimal for mechanistic studies of its antioxidant or anti-inflammatory activity?

  • Methodological Answer : Use ROS scavenging assays (DCFH-DA) and ELISA to measure TNF-α/IL-6 suppression. Western blotting or qPCR evaluates Nrf2/NF-κB pathway modulation. Include positive controls (e.g., ascorbic acid for antioxidants) .

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